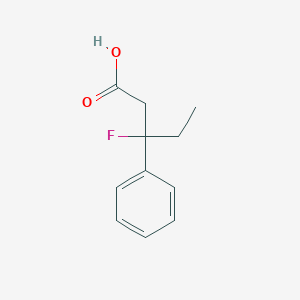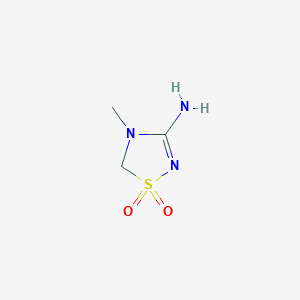
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and materials science. The structure of this compound includes a quinoxalinone core with a hydroxymethylene group at the 3-position, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxalinone core. The hydroxymethylene group can be introduced through subsequent reactions involving aldehydes or ketones under basic or acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.
Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalinones
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalines, and quinoxaline derivatives. These products have diverse applications in pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence .
Wirkmechanismus
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Dihydropyrimidin-2(1H)-ones: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethylene group at the 3-position allows for unique reactivity and interactions with biological targets, setting it apart from other quinoxalinone derivatives .
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(3Z)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5- |
InChI-Schlüssel |
JLBSOLRXFKQLBZ-YVMONPNESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N/C(=C\O)/C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)



![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)



![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)


